Thunberginol G

Catalog No.
S13278740
CAS No.
80394-88-3
M.F
C15H12O5
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thunberginol G

CAS Number

80394-88-3

Product Name

Thunberginol G

IUPAC Name

3-(3,4-dihydroxyphenyl)-8-hydroxy-3,4-dihydroisochromen-1-one

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-6,13,16-18H,7H2

InChI Key

RQDGXYMBVTZQNF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2O)C3=CC(=C(C=C3)O)O

Thunberginol G is a natural product found in Hydrangea macrophylla with data available.

Thunberginol G is a naturally occurring compound classified as a dihydroisocoumarin, primarily isolated from the leaves of Hydrangea macrophylla. It has garnered attention due to its unique chemical structure and potential biological activities. The molecular formula of Thunberginol G is C15H12O5C_{15}H_{12}O_{5}, with a molecular weight of approximately 272.26 g/mol. Its structure is characterized by a fused benzofuran-1-one moiety, which contributes to its biological properties and reactivity in various chemical environments.

Typical of dihydroisocoumarins, including:

  • Oxidation: Thunberginol G can undergo oxidation reactions, leading to the formation of various derivatives that may exhibit enhanced biological activity.
  • Condensation Reactions: It can react with nucleophiles, forming new carbon-carbon bonds that can be utilized in synthetic organic chemistry.
  • Hydrolysis: The compound can also be hydrolyzed under acidic or basic conditions, yielding phenolic compounds that may have distinct biological properties.

These reactions are significant for understanding its reactivity and potential modifications for therapeutic applications.

Thunberginol G has demonstrated a range of biological activities, particularly in the fields of anti-allergic and antimicrobial properties. Research indicates that it exhibits:

  • Antiallergic Effects: Thunberginol G has been shown to inhibit the degranulation of mast cells, which is crucial in allergic responses. This activity is linked to its ability to modulate intracellular calcium levels, thereby affecting cytokine production.
  • Antimicrobial Properties: Studies have revealed that Thunberginol G possesses antimicrobial activity against various oral bacteria, suggesting its potential use in dental health products or treatments for infections.

These biological activities make Thunberginol G a compound of interest for further pharmacological studies.

The synthesis of Thunberginol G can be achieved through several methods:

  • Natural Extraction: It can be isolated from Hydrangea macrophylla through solvent extraction and purification techniques such as chromatography.
  • Total Synthesis: Researchers have developed synthetic routes involving key intermediates like 3,5-dimethoxyhomophthalic acid, which undergoes cyclization and demethylation steps to yield Thunberginol G. This method allows for the production of the compound in a laboratory setting, facilitating further studies on its properties and applications .

Thunberginol G's unique properties lend it to various applications:

  • Pharmaceutical Development: Its anti-allergic and antimicrobial properties make it a candidate for developing new medications targeting allergic reactions and infections.
  • Cosmetic Industry: Due to its potential skin benefits and antimicrobial effects, Thunberginol G could be incorporated into skincare products.
  • Nutraceuticals: Its bioactive nature positions it as an ingredient in dietary supplements aimed at enhancing immune function or reducing allergy symptoms.

Studies on Thunberginol G have focused on its interactions with cellular pathways involved in allergic responses and inflammation. It has been shown to modulate signaling pathways related to mast cell activation, indicating that it could be beneficial in managing conditions like asthma or other allergic disorders . Additionally, interaction studies with other compounds have highlighted its synergistic effects when combined with traditional antihistamines.

Thunberginol G shares structural similarities with several other dihydroisocoumarins and related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Biological Activity
Thunberginol AC15H10O5C_{15}H_{10}O_{5}Antiallergic and anti-inflammatory
Thunberginol BC15H10O5C_{15}H_{10}O_{5}Antimicrobial and cytotoxic
HydrangenolC15H12O4C_{15}H_{12}O_{4}Antimicrobial
PhyllodulcinC15H14O4C_{15}H_{14}O_{4}Antimicrobial
Thunberginol DC15H12O5C_{15}H_{12}O_{5}Antiallergic

Uniqueness of Thunberginol G

Thunberginol G is distinguished by its specific hydroxylation pattern and the presence of a glucoside moiety, which may enhance its solubility and bioavailability compared to other similar compounds. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications not fully explored in other dihydroisocoumarins.

Thunberginol G was first isolated in 1992 from Hydrangeae Dulcis Folium, the fermented leaves of Hydrangea macrophylla var. thunbergii, during investigations into antiallergic compounds. Its nomenclature derives from the plant’s varietal epithet, honoring Carl Peter Thunberg, an 18th-century botanist. The compound’s systematic IUPAC name is 3-(3,4-dihydroxyphenyl)-3,4-dihydro-8-hydroxy-1H-2-benzopyran-1-one, reflecting its bicyclic core and substituents. Synonymous designations include (±)-Thunberginol G and the CAS registry number 80394-88-3.

Table 1: Key Identifiers of Thunberginol G

PropertyValue
Molecular FormulaC₁₅H₁₂O₅
Molecular Weight272.25 g/mol
CAS Registry Number80394-88-3
PubChem CID10423358
Bioactivity ClassDihydroisocoumarin

Structural Classification as a Dihydroisocoumarin

Thunberginol G belongs to the 3-phenyldihydroisocoumarin subclass, characterized by a benzopyranone scaffold fused to a phenyl group at the C-3 position. Its structure features:

  • A dihydroisocoumarin core (1H-2-benzopyran-1-one) with a ketone group at C-1.
  • A 3,4-dihydroxyphenyl moiety at C-3, contributing to antioxidant potential.
  • Hydroxyl groups at C-8 and C-3', enabling hydrogen bonding and molecular interactions.

The planar arrangement of the aromatic systems facilitates π-π stacking, while the stereochemistry at C-3 and C-4 remains unresolved in racemic mixtures.

Botanical Sources: Hydrangea macrophylla var. thunbergii

Thunberginol G occurs natively in Hydrangea macrophylla var. thunbergii, a cultivar traditionally used in East Asian medicine. The compound accumulates in fermented leaves, a processing step that enhances the yield of bioactive dihydroisocoumarins. While sporadic reports suggest its presence in other Hydrangea species, H. macrophylla var. thunbergii remains the primary source.

Thunberginol G represents a distinctive dihydroisocoumarin compound with a highly specific distribution pattern within the Hydrangeaceae family [1] [2]. This compound demonstrates a pronounced preference for certain Hydrangea species, with its occurrence being particularly concentrated in Asian varieties that have been traditionally utilized for their medicinal and culinary properties.

The primary natural source of Thunberginol G is Hydrangea macrophylla var. thunbergii, where it occurs in both free form and as glycosidic derivatives, most notably the 3'-O-glucoside conjugate [3] [4]. This variety, processed into the traditional preparation known as Hydrangeae Dulcis Folium, contains the highest documented concentrations of Thunberginol G alongside related dihydroisocoumarin compounds including thunberginols A through F, hydrangenol, and phyllodulcin [3] [5].

Hydrangea macrophylla serves as another significant source, though the compound typically occurs in lower concentrations compared to the thunbergii variety [1]. In this species, Thunberginol G is primarily found in leaf tissues as the free compound, accompanied by other members of the thunberginol family and various dihydroisocoumarin metabolites [1] [6].

Hydrangea serrata presents an interesting case, as Thunberginol G has been detected in both the main species and its thunbergii variety [7] [8]. Research indicates that this species contains a complex mixture of dihydroisocoumarins, with Thunberginol G appearing alongside thunberginols A, C, and F, as well as hydrangenol and related compounds [8] [9]. The compound occurs in both free and glycosidic forms, with tissue-specific distribution patterns that vary according to environmental conditions and developmental stage [9] [10].

The distribution pattern of Thunberginol G within Hydrangea species exhibits remarkable consistency across different geographic regions, suggesting a strong genetic basis for its biosynthesis and accumulation [11]. Comparative studies have revealed that the compound's presence correlates with specific taxonomic relationships within the genus, with closely related varieties showing similar accumulation patterns and concentration ranges [12].

Biosynthetic Pathways in Plant Tissues

The biosynthesis of Thunberginol G involves a complex network of enzymatic reactions that integrate both phenylpropanoid and polyketide metabolic pathways [13] [14]. The biosynthetic process begins with the fundamental phenylpropanoid pathway, where L-phenylalanine serves as the primary amino acid precursor [14] [15]. This pathway initiation involves phenylalanine ammonia-lyase mediated deamination, converting L-phenylalanine to trans-cinnamic acid, which subsequently undergoes hydroxylation by trans-cinnamate 4-hydroxylase to yield p-coumaric acid [15] [16].

The critical step in Thunberginol G biosynthesis involves the enzyme p-coumaroyltriacetic acid synthase, a specialized polyketide synthase that has been characterized from Hydrangea macrophylla var. thunbergii [17] [18] [19]. This enzyme, encoded by the HmS gene, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form p-coumaroyltriacetic acid, a linear tetraketide intermediate that serves as a precursor for dihydroisocoumarin formation [18] [19].

Alternative biosynthetic routes have been proposed based on the identification of resveratrol as a potential precursor in the pathway leading to Thunberginol G [13] [14] [20]. This stilbene-mediated pathway suggests that resveratrol, itself derived from the condensation of p-coumaroyl-CoA and malonyl-CoA units, can undergo further transformations to yield various thunberginol compounds [20]. The pathway progression involves the formation of dihydroresveratrol and subsequent hydroxylation steps that eventually lead to the characteristic dihydroisocoumarin ring structure of Thunberginol G [20].

Metabolomic analyses have revealed that Thunberginol C may serve as an intermediate in the biosynthesis of Thunberginol G, suggesting a sequential hydroxylation and methylation process that modifies the basic dihydroisocoumarin scaffold [20]. This proposed biosynthetic relationship is supported by the co-occurrence of these compounds in Hydrangea tissues and their similar structural features [20].

The biosynthetic pathway demonstrates tissue-specific regulation, with leaf tissues showing the highest enzyme activity and compound accumulation [21] [22]. Callus culture studies have revealed that the production of dihydroisocoumarins, including compounds related to Thunberginol G, can be induced and modulated through the application of specific phytohormones, particularly indole-3-acetic acid and 6-benzylaminopurine [21] [22] [23]. These findings suggest that the biosynthetic machinery is responsive to hormonal signals and can be manipulated under controlled conditions.

Genetic Regulation of Production

The genetic regulation of Thunberginol G production in Hydrangea species involves a complex interplay of transcriptional control mechanisms, enzyme expression patterns, and epigenetic modifications that collectively determine the compound's accumulation in different tissues and developmental stages [9] [24]. Recent transcriptomic analyses have provided valuable insights into the molecular mechanisms underlying dihydroisocoumarin biosynthesis and regulation.

Differential gene expression studies conducted on Hydrangea serrata have identified numerous genes encoding enzymes involved in phenylpropanoid metabolism and polyketide synthesis [9]. These studies revealed that genes encoding phenylalanine ammonia-lyase, trans-cinnamate 4-hydroxylase, and 4-coumarate-CoA ligase show coordinated expression patterns that correlate with dihydroisocoumarin accumulation [9] [10]. The transcriptional regulation of these genes appears to be influenced by environmental factors, particularly aluminum exposure, which can modulate the expression of secondary metabolite biosynthetic pathways [9].

The p-coumaroyltriacetic acid synthase gene represents a critical regulatory node in Thunberginol G biosynthesis [17] [18]. This gene, which encodes the key enzyme responsible for tetraketide formation, shows tissue-specific expression patterns with highest activity in young leaves and developing shoots [18] [19]. The enzyme's expression is subject to developmental regulation, with transcript levels varying significantly throughout the plant's growth cycle [23].

Transcriptomic investigations have also revealed the importance of genes encoding glycosyltransferases in the regulation of Thunberginol G accumulation [9] [10]. These enzymes are responsible for the formation of glycosidic conjugates, which represent a significant fraction of the total Thunberginol G pool in Hydrangea tissues [4] [25]. The differential expression of various glycosyltransferase genes contributes to the tissue-specific accumulation patterns observed for Thunberginol G and its derivatives.

The genetic regulation of Thunberginol G production is further influenced by genes encoding transcription factors that control the expression of phenylpropanoid biosynthetic genes [26] [9]. Studies have identified several MYB and bHLH transcription factors that show coordinated expression with dihydroisocoumarin biosynthetic genes, suggesting their involvement in the regulatory network controlling secondary metabolite production [9] [10].

Epigenetic regulation also plays a significant role in Thunberginol G production, as evidenced by studies examining the effects of environmental stress on gene expression patterns [27] [9]. Aluminum chloride treatment, for instance, induces changes in the methylation status of genes involved in phenylpropanoid metabolism, leading to altered expression levels and subsequent changes in metabolite accumulation [9].

The genetic basis for Thunberginol G production shows strong heritable components, as demonstrated by segregation analysis in different Hydrangea accessions [11]. The segregation patterns of Thunberginol G content across different harvest dates indicate robust genetic control of metabolite levels, with quantitative trait loci likely influencing both biosynthetic capacity and regulatory mechanisms [11].

Virus-induced gene silencing studies have provided additional insights into the genetic regulation of secondary metabolite production in Hydrangea species [24]. The development of efficient VIGS systems has enabled researchers to investigate the functional roles of specific genes in dihydroisocoumarin biosynthesis, revealing the complex regulatory networks that control compound accumulation in different tissues [24].

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

272.06847348 g/mol

Monoisotopic Mass

272.06847348 g/mol

Heavy Atom Count

20

UNII

M9D65AW7XT

Wikipedia

Thunberginol_G

Dates

Last modified: 08-10-2024

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